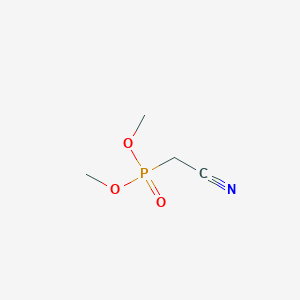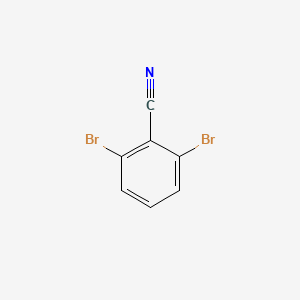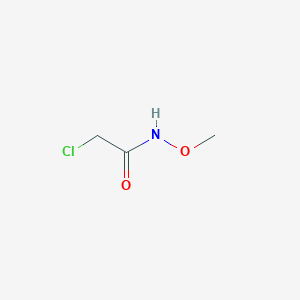
2-chloro-N-methoxyacetamide
説明
“2-chloro-N-methoxyacetamide” is a chemical compound with the molecular formula C3H6ClNO2 . It has a molecular weight of 123.54 . This compound is a Weinreb amide , which are commonly used in organic synthesis.
Synthesis Analysis
“2-chloro-N-methoxyacetamide” is used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity . It can also be used in the preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-methoxyacetamide” is 1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) . The InChI key is QUWWITOOFIHCJI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-chloro-N-methoxyacetamide” is a solid at room temperature . It has a melting point of 39-41 °C (lit.) . The compound should be stored at a temperature of 2-8°C .
科学的研究の応用
Preparation of Pseudomonas Quinolone Signal (PQS)
“2-chloro-N-methoxyacetamide” is used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone , also known as the Pseudomonas quinolone signal or PQS . PQS is a quorum sensing molecule in Pseudomonas aeruginosa, a bacterium that can cause disease in plants, animals, and humans .
Synthesis of Structurally Related 2-Alkyl-4-Quinolones
This compound is also used in the synthesis of structurally related 2-alkyl-4-quinolones . These quinolones are a group of synthetic antimicrobial agents with a broad-spectrum antibacterial activity .
Preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide
“2-chloro-N-methoxyacetamide” is used in the preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide . This compound could potentially be used in the development of new pharmaceuticals .
Synthesis of α-Chloro-Ketone
This compound is used as a starting reagent for the synthesis of α-chloro-ketone . α-Chloro-ketones are important intermediates in organic synthesis and can be used to prepare a variety of other compounds .
One-Pot Synthesis of PQS
“2-chloro-N-methoxyacetamide” is used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4(1H)-quinolone (PQS) . This method could potentially simplify the production of PQS and related compounds .
Quorum Sensing in Pseudomonas Aeruginosa
The compound is used in the study of quorum sensing in Pseudomonas aeruginosa . Quorum sensing is a system of stimulus and response correlated to population density, and it’s crucial for the pathogenicity of Pseudomonas aeruginosa .
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWWITOOFIHCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509541 | |
| Record name | 2-Chloro-N-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methoxyacetamide | |
CAS RN |
36851-81-7 | |
| Record name | 2-Chloro-N-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




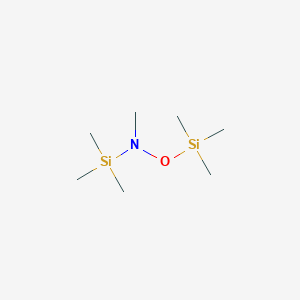

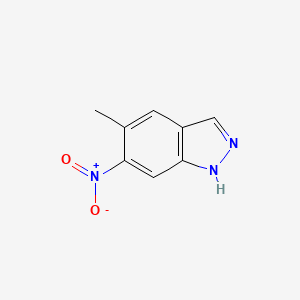


![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)


